1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane (CAS 1935986-52-9): A Keystone Intermediate for Saturated Bioisosteres in Drug Discovery
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane (CAS 1935986-52-9): A Keystone Intermediate for Saturated Bioisosteres in Drug Discovery
Executive Summary
The transition from planar aromatic rings to three-dimensional, saturated scaffolds is a defining paradigm in modern medicinal chemistry. This shift is driven by the necessity to improve the pharmacokinetic (PK) profiles of drug candidates—specifically by increasing the fraction of sp3-hybridized carbons (
At the synthetic heart of this structural revolution lies 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane (CAS 1935986-52-9). This highly strained, bicyclic alkyl iodide serves as a critical, versatile building block. Its primary iodine atom acts as an ideal "exit vector," enabling late-stage nucleophilic diversification to construct complex, drug-like architectures[3][4].
Structural & Physicochemical Profile
The utility of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane stems from its unique geometry. The inclusion of the oxygen atom in the bicyclic framework serves a dual purpose: it geometrically mimics the bond angles of an ortho-substituted phenyl ring while acting as a polar hydrogen-bond acceptor to drastically lower the molecule's lipophilicity (LogD)[5].
Table 1: Chemical Properties of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
| Property | Specification |
| CAS Number | 1935986-52-9[6] |
| Molecular Formula | C₆H₉IO[7] |
| Molecular Weight | 224.04 g/mol [7] |
| SMILES | ICC1(C2)OCC2C1[7] |
| Physical State | Liquid / Oil (typically) |
| Storage Conditions | -20 °C, protect from light (prevents iodide oxidation)[7] |
Table 2: Comparative Metrics (ortho-Phenyl vs. 2-Oxabicyclo[2.1.1]hexane)
| Metric | Planar ortho-Phenyl | 2-Oxabicyclo[2.1.1]hexane Core | Impact on Drug Design |
| Exit Vector Angle ( | ~60° | ~60° | Preserves spatial target engagement[8]. |
| 0.0 | 1.0 | Increases 3D complexity; reduces flat-molecule aggregation. | |
| Lipophilicity | High | Significantly Lowered | Ether oxygen improves aqueous solubility. |
| Metabolic Stability | Susceptible to CYP450 | Highly Resistant | Prolongs half-life and reduces reactive metabolites. |
Mechanistic Rationale: The Iodocyclization Pathway
The construction of the highly strained 2-oxabicyclo[2.1.1]hexane system is thermodynamically challenging. The breakthrough in its scalable synthesis relies on an intramolecular iodocyclization of cyclobutane-containing alkenyl alcohols[4][9].
Causality of the Mechanism:
Molecular iodine (
Fig 1: Mechanistic pathway of iodocyclization to form the 2-oxabicyclo[2.1.1]hexane core.
Experimental Workflow: Synthesis & Functionalization
To ensure high yields and prevent the degradation of the strained bicyclic core, the experimental conditions must be rigorously controlled. Below are self-validating protocols for both the synthesis of the core and its subsequent functionalization.
Protocol A: Synthesis via Iodocyclization
Rationale: The use of a biphasic solvent system (MTBE/H₂O) moderates the reaction rate and stabilizes the transition state. Sodium bicarbonate (
-
Preparation: Dissolve the 3-methylenecyclobutan-1-ol precursor (1.0 equiv) in a mixture of methyl tert-butyl ether (MTBE) and deionized water (1:1 v/v).
-
Base Addition: Add
(2.0 equiv) to the mixture and stir for 5 minutes at 0 °C. -
Electrophilic Activation: Slowly add molecular iodine (
, 1.5 equiv) portion-wise at 0 °C. Self-Validation Check: The reaction mixture will immediately turn a deep, dark brown, indicating the presence of active electrophilic iodine. -
Cyclization: Allow the reaction to warm to room temperature (20–25 °C) and stir vigorously for 12 hours.
-
Quenching: Add saturated aqueous sodium thiosulfate (
) dropwise. Self-Validation Check: Complete quenching is visually confirmed when the organic layer transitions from dark brown to completely colorless. -
Isolation: Extract the aqueous layer with MTBE (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to yield 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane[4].
Protocol B: Exit Vector Functionalization (Cyanation)
Rationale: The primary alkyl iodide is an excellent leaving group for
-
Reagent Mixing: Dissolve 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane (1.0 equiv) in anhydrous DMSO under an inert argon atmosphere.
-
Nucleophilic Attack: Add sodium cyanide (
, 1.5 equiv) in a single portion. -
Heating: Heat the mixture to 60 °C for 4–6 hours. Self-Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 4:1); the complete disappearance of the less polar iodide spot confirms reaction completion.
-
Workup: Cool to room temperature, dilute with a large excess of water (to partition the DMSO), and extract with ethyl acetate (3x).
-
Purification: Dry the organic phase, concentrate, and purify via silica gel chromatography to isolate 1-(cyanomethyl)-2-oxabicyclo[2.1.1]hexane.
Bioisosteric Applications & Pharmacokinetic Impact
The integration of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane into drug discovery pipelines is primarily executed through scaffold hopping . By replacing a flat ortho-substituted phenyl ring with this saturated bicycle, researchers can drastically alter the physical properties of a drug without losing its target binding affinity[5].
For example, replacing the phenyl ring in marketed agrochemicals like Fluxapyroxad or Boscalid with the 2-oxabicyclo[2.1.1]hexane core resulted in analogs that retained full bioactivity while exhibiting dramatically improved water solubility and reduced protein binding[5].
Fig 2: Pharmacokinetic optimization via scaffold hopping from planar arenes to 3D bioisosteres.
References
-
Title: 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes Source: Angewandte Chemie International Edition (2024) URL: [Link]
-
Title: 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring Source: Nature Chemistry (2023) URL: [Link]
-
Title: Convenient Synthetic Access to 1,5-Disubstituted 2-Oxabicyclo[2.1.1]hexanes as ortho-Substituted Benzene Mimics Source: Organic Letters (2024) URL: [Link]
Sources
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- 3. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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